SCYLLATOXIN [Tyr2]-
Description
Overview of Ion Channel Diversity and Physiological Significance
Ion channels are broadly classified based on the stimuli that trigger their opening and closing. Voltage-gated ion channels, crucial for the propagation of electrical signals in neurons and muscle cells, respond to changes in the membrane potential. longdom.org Ligand-gated ion channels, activated by the binding of chemical messengers like neurotransmitters, play a pivotal role in synaptic transmission. longdom.orgfrontiersin.org Other categories include mechanically-gated channels that respond to physical stimuli and channels sensitive to temperature changes. longdom.orgnih.gov
The physiological roles of these channels are extensive. They are integral to:
Nervous System Function: Generation and propagation of action potentials, synaptic transmission, and sensory perception. longdom.orgweizmann.ac.il
Muscular Contraction: Initiating and regulating muscle movement. weizmann.ac.il
Hormone Secretion: Controlling the release of hormones from endocrine cells. weizmann.ac.ilfrontiersin.org
Cellular Homeostasis: Regulating cell volume, ion balance, and proliferation. frontiersin.org
Given their critical roles, it is not surprising that ion channel dysfunction is implicated in a wide range of diseases, collectively known as channelopathies. These include epilepsy, cardiac arrhythmias, and various neurological and muscular disorders. longdom.orgfrontiersin.org
Role of Peptide Toxins as High-Affinity Probes in Ion Channel Research
The high affinity and specificity with which certain animal venom peptides bind to ion channels have made them indispensable tools in scientific research. nih.govmdpi.com These toxins act as molecular probes, allowing scientists to:
Identify and Characterize Ion Channels: The selective binding of toxins helps in the pharmacological and physiological classification of different channel subtypes. mdpi.com
Elucidate Channel Structure and Function: By binding to specific sites on the channel protein, toxins can reveal insights into the channel's three-dimensional structure and the mechanisms of ion conductance and gating. mdpi.comnih.gov
Localize Ion Channels: Radiolabeled toxins can be used to map the distribution of specific ion channels in various tissues and cell types. mdpi.com
The use of peptide toxins has been instrumental in advancing our understanding of ion channel biology and has paved the way for the development of new therapeutic agents. nih.govbiorxiv.org
Classification and Evolution of Scorpion Venom Peptides Targeting Potassium Channels
Scorpions have evolved a diverse arsenal (B13267) of peptide toxins that specifically target potassium (K+) channels over the last 400 million years. plos.org These toxins are classified into several subfamilies based on their amino acid sequence similarity, three-dimensional structure, and disulfide bridge patterns. plos.orgresearchgate.net The major families include α-KTx, β-KTx, γ-KTx, κ-KTx, and δ-KTx. plos.orgoup.com
The structural diversity of these toxins is notable. For instance, the α-, β-, and γ-KTx subfamilies share a common cysteine-stabilized α-helix/β-sheet (CSα/β) fold, while κ-KTxs have a cysteine-stabilized helix-loop-helix (CSα/α) fold, and δ-KTxs possess a Kunitz-type fold. plos.orgportlandpress.com This structural variety suggests a complex evolutionary history, with evidence pointing to both divergent and convergent evolution from ancestral proteins to generate a wide array of toxins targeting different potassium channels. plos.orgportlandpress.com
Historical Discovery and Initial Biochemical Characterization of Scyllatoxin (Leiurotoxin I)
Scyllatoxin, also known as Leiurotoxin I, is a 31-amino acid polypeptide originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. nih.gov Its discovery was a significant step in the study of small-conductance calcium-activated potassium (SK) channels. smartox-biotech.com Initial characterization revealed that scyllatoxin is a potent blocker of these channels. smartox-biotech.comnih.gov
A key development in the study of scyllatoxin was the synthesis of an analog, [Tyr2]-Scyllatoxin. nih.gov This modification, replacing an amino acid at the second position with tyrosine, allowed for high specific radioactivity monoiodination. nih.govexlibrisgroup.com The resulting 125I-[Tyr2]-Scyllatoxin became a powerful radioligand for receptor binding studies. nih.govresearchgate.net These studies demonstrated high-affinity binding to sites in the brain, with a dissociation constant (Kd) of approximately 60-80 pM. exlibrisgroup.comosti.govnih.gov Further research established the probable identity of the binding sites for scyllatoxin and another well-known SK channel blocker, apamin (B550111), despite their different chemical structures. exlibrisgroup.comosti.gov
Properties
Molecular Formula |
C20H15NO8S |
|---|---|
Molecular Weight |
3,447 Da |
Purity |
95% |
Origin of Product |
United States |
Molecular Architecture and Structure Function Elucidation of Scyllatoxin Tyr2
Primary Structure and Amino Acid Sequence Analysis of Scyllatoxin
The foundational structure of a protein is its primary sequence of amino acids. Scyllatoxin is a peptide composed of 31 amino acid residues. sigmaaldrich.com The [Tyr2]- variant is an analog where the native phenylalanine (F) at the second position is replaced by a tyrosine (Y) residue. researchgate.netnih.gov This substitution is primarily to allow for iodination, a common method for radiolabeling peptides. latoxan.com
The primary sequence of the non-amidated recombinant Scyllatoxin is known sigmaaldrich.com, allowing for a precise depiction of the [Tyr2]- analog's sequence.
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |
|---|---|---|
| 1 | Ala | A |
| 2 | Tyr | Y |
| 3 | Cys | C |
| 4 | Asn | N |
| 5 | Leu | L |
| 6 | Arg | R |
| 7 | Met | M |
| 8 | Cys | C |
| 9 | Gln | Q |
| 10 | Leu | L |
| 11 | Ser | S |
| 12 | Cys | C |
| 13 | Arg | R |
| 14 | Ser | S |
| 15 | Leu | L |
| 16 | Gly | G |
| 17 | Leu | L |
| 18 | Leu | L |
| 19 | Gly | G |
| 20 | Lys | K |
| 21 | Cys | C |
| 22 | Ile | I |
| 23 | Gly | G |
| 24 | Asp | D |
| 25 | Lys | K |
| 26 | Cys | C |
| 27 | Glu | E |
| 28 | Cys | C |
| 29 | Val | V |
| 30 | Lys | K |
| 31 | His | H |
Disulfide Bond Topology and Conformational Stability
The three-dimensional structure and stability of Scyllatoxin are critically dependent on the formation of three specific disulfide bridges between its six cysteine residues. sigmaaldrich.com These covalent linkages are essential for establishing the compact, folded conformation of the toxin. nih.govwikipedia.org
Through detailed structural analysis, including nuclear magnetic resonance (NMR) data, the precise pairing of the six cysteine residues has been unequivocally established. nih.gov The disulfide bond connectivity, or topology, is as follows:
The first bridge connects Cys8 and Cys26. nih.govresearchgate.net
The second bridge links Cys12 and Cys28. nih.govresearchgate.net
The third bridge is formed between Cys3 and Cys21. nih.govresearchgate.net
This specific arrangement of disulfide bonds is crucial for maintaining the toxin's tertiary structure. wikipedia.org
| Disulfide Bridge | Cysteine 1 Position | Cysteine 2 Position |
|---|---|---|
| 1 | 3 | 21 |
| 2 | 8 | 26 |
| 3 | 12 | 28 |
Research into the functional importance of each disulfide bridge has yielded significant insights into the structure-function relationship of Scyllatoxin. A study involving the chemical synthesis of analogs, where each disulfide bridge was selectively replaced by two α-aminobutyrate (Abu) residues, revealed the differential contributions of the bridges to the toxin's biological activity. researchgate.net
The analog lacking the Cys3-Cys21 bridge, [Abu3,21]Lei-NH2, retained full biological activity, comparable to the native toxin. researchgate.net This finding strongly suggests that the Cys3-Cys21 disulfide bond is not essential for the toxin's activity or for achieving the correct bioactive conformation. researchgate.net In contrast, the analogs lacking either the Cys8-Cys26 or the Cys12-Cys28 bridge displayed only residual activity, indicating that these two bridges are indispensable for the structural integrity required for function. researchgate.net Circular dichroism spectroscopy confirmed that only the analog lacking the Cys3-Cys21 bridge adopted a conformation closely related to the native toxin. researchgate.net
Identification of Cysteine Bridges (Cys8-Cys26, Cys12-Cys28, Cys3-Cys21)
Three-Dimensional Structural Determination and Analysis
The precise three-dimensional arrangement of atoms in Scyllatoxin has been elucidated, providing a detailed map of its molecular architecture.
The high-resolution three-dimensional solution structure of Scyllatoxin was determined using homonuclear proton nuclear magnetic resonance (NMR) spectroscopy. nih.gov This powerful technique allows for the determination of protein structures in a solution state, which closely mimics their natural environment. rsc.org The structure was calculated based on a large set of distance constraints obtained from two-dimensional nuclear Overhauser effect (NOESY) spectra and torsional constraints from coupling constants. nih.gov Notably, the disulfide bridge pairing was determined directly from the NMR data through statistical analysis of preliminary structures, without prior assumptions. nih.gov
The NMR structure of Scyllatoxin reveals a compact, ellipsoidal fold characterized by a common scorpion toxin structural motif known as the cysteine-stabilized alpha-beta (CSα/β) scaffold. researchgate.netnih.gov This motif consists of a well-defined α-helix and a three-stranded antiparallel β-sheet. nih.govrcsb.org
Alpha-Helix: An α-helix spans from residue Leu5 to Ser14. nih.gov
Antiparallel Beta-Sheet: An antiparallel β-sheet with a right-handed twist extends from Leu18 to Val29, featuring a tight turn at Gly23-Asp24. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Critical Residues for Biological Activity and Receptor Affinity
The biological activity of scyllatoxin and its analogue, [Tyr2]-scyllatoxin, is intrinsically linked to its three-dimensional structure and the specific spatial arrangement of its amino acid residues. The interaction with its target, the small conductance Ca2+-activated K+ (SK) channels, is dependent on a precise molecular interface. Research has focused on identifying the key residues that form this interface and are therefore critical for both high-affinity binding and the subsequent functional modulation of the channel. These studies have been fundamental in delineating the pharmacophore of the toxin.
Early investigations using chemical modification techniques were pivotal in identifying the essential nature of certain positively charged amino acid residues for scyllatoxin's function. researchgate.net Studies revealed that two arginine residues, at positions 6 and 13 (Arg6 and Arg13), are indispensable for the toxin's ability to bind to the Ca2+-activated K+ channel protein and to exert its physiological effects. researchgate.netresearchgate.net
The simultaneous neutralization of the positive charges of the guanidinium (B1211019) groups on both Arg6 and Arg13 was found to result in a complete loss of binding affinity. core.ac.uk This finding underscores that the electrostatic interactions mediated by these two residues are a primary determinant of the toxin's interaction with its receptor. core.ac.uk Computational docking simulations and molecular dynamics studies have further elucidated this relationship, showing a positive patch of electrostatic potential around the side chains of Arg6 and Arg13 that recognizes the pore of the SK channel, which has a strongly negative electrostatic potential. core.ac.uk
These simulations suggest that Arg13, in particular, plays a significant role by forming multiple hydrogen bonds and favorable electrostatic interactions with residues in the pore region of the channel. core.ac.uk Arg6 also contributes through hydrogen bonds and electrostatic interactions with different residues of the channel protein. core.ac.uk While Arg6 and Arg13 are considered essential, another residue, His31, has also been identified as important for the binding activity of the toxin. researchgate.netresearchgate.net
To precisely map the functional epitope, or pharmacophore, of scyllatoxin, researchers have employed more refined techniques such as site-directed mutagenesis and alanine (B10760859) scanning. core.ac.uknih.gov Alanine scanning is a powerful method where individual amino acid residues in the protein sequence are systematically replaced with alanine. nih.gov Because alanine is a small, chemically inert amino acid, this substitution effectively removes the side chain's functional group beyond the β-carbon without disturbing the main-chain conformation. nih.gov By comparing the binding affinity and biological activity of the resulting mutants to the wild-type toxin, the contribution of each residue to the interaction can be quantified. nih.gov
While experimental alanine scanning on scyllatoxin has been discussed, computational alanine scanning has provided significant insights into the binding energetics. core.ac.uk This in silico approach calculates the change in binding free energy (ΔΔGbinding) upon the mutation of a specific residue to alanine. A large positive ΔΔGbinding value indicates that the mutation is highly destabilizing to the toxin-receptor complex, signifying the critical nature of the original residue.
Computational analyses of the scyllatoxin-channel complex have confirmed the supreme importance of Arg13, which showed the largest calculated destabilization effect upon mutation to alanine. core.ac.uk Arg6 also demonstrated a significant, albeit smaller, contribution to the binding energy. core.ac.uk These computational approaches, combined with the results from earlier chemical modification studies, have been crucial in defining the pharmacophore of scyllatoxin and understanding the molecular basis of its high-affinity interaction with SK channels. core.ac.uk
Table 1: Key Residues of Scyllatoxin and Their Role in Receptor Binding This interactive table summarizes the findings from computational alanine scanning studies on the scyllatoxin-rsk2 channel complex. The change in binding free energy (ΔΔGbinding) indicates the importance of each residue to the stability of the interaction.
| Residue | Role in Binding | Computational Alanine Scanning (ΔΔGbinding in kcal/mol) | Reference |
| Arg6 | Essential for binding and biological function. Forms hydrogen bonds and electrostatic interactions with the channel. | 6.27 | core.ac.uk |
| Arg13 | Essential for binding and biological function. Forms multiple hydrogen bonds and key electrostatic interactions within the channel pore. | 10.95 | core.ac.uk |
| His31 | Important for binding activity. | 9.56 | core.ac.uk |
Molecular Pharmacology and Biophysics of Scyllatoxin Tyr2
Selective Targeting of Small-Conductance Ca2+-Activated K+ (SK) Channels
Scyllatoxin is a potent and selective blocker of apamin-sensitive small-conductance Ca2+-activated K+ (SK) channels. sigmaaldrich.comlatoxan.commdpi.com These channels are critical in regulating neuronal excitability by contributing to the afterhyperpolarization that follows an action potential. researchgate.netwikipedia.org
Scyllatoxin exhibits a notable differential affinity for the various SK channel subtypes, demonstrating a particularly high affinity for the SK2 subtype. sigmaaldrich.comresearchgate.net Studies using HEK 293 cells stably expressing human SK1 (hSK1) and rat SK2 (rSK2) channels revealed that scyllatoxin blocked these channels with significantly different potencies. The IC50 value for hSK1 was 80 nM, while for rSK2 it was a much lower 287 pM, indicating a 280-fold greater selectivity for the SK2 subtype over the SK1 subtype. sigmaaldrich.comnih.gov This pharmacological separation is even more pronounced than that observed with apamin (B550111), another well-known SK channel blocker. researchgate.netnih.gov Furthermore, scyllatoxin has been shown to block the afterhyperpolarizing current (IAHP) in dorsal vagal neurons, which is believed to be mediated by SK3 channels, at concentrations of 20–30 nM. sigmaaldrich.com
Electrophysiological studies have confirmed the blocking action of scyllatoxin on SK channels. In whole-cell patch-clamp recordings of HEK 293 cells expressing SK channel subtypes, scyllatoxin effectively inhibits the currents mediated by these channels. researchgate.netnih.gov The blockade of SK channels by scyllatoxin leads to a reduction in the afterhyperpolarization (AHP) that follows action potentials in excitable cells. nih.govresearchgate.net This effect is a direct consequence of the inhibition of the outward potassium current that SK channels carry, which normally helps to repolarize and hyperpolarize the cell membrane after depolarization. The blockade of these channels can, therefore, lead to an increase in neuronal excitability. researchgate.netwikipedia.org
Differential Affinity and Selectivity Towards SK Channel Subtypes (SK1, SK2, SK3)
Mechanism of Ion Channel Modulation
The modulation of SK channels by Scyllatoxin [Tyr2]- involves direct binding to the channel protein, leading to a blockage of ion flow. patsnap.com This interaction is characterized by high affinity and specific binding kinetics.
Radioligand binding assays using 125I-[Tyr2]scyllatoxin have been crucial in determining the binding kinetics and affinity of this toxin for SK channels. nih.govresearchgate.net These studies have revealed a single class of high-affinity binding sites in various tissues, including rat brain synaptosomal membranes and the human neuroblastoma cell line NB-OK 1. researchgate.netnih.gov The dissociation constant (Kd) for 125I-[Tyr2]scyllatoxin binding to rat brain membranes has been determined to be 80 pM. nih.govresearchgate.netosti.govscience.govresearchgate.net In membranes from the NB-OK 1 cell line, the Kd for scyllatoxin was found to be 60 pM. nih.gov
Interactive Data Table: Affinity of Scyllatoxin [Tyr2]- for SK Channels
| Preparation | Kd (pM) |
|---|---|
| Rat Brain Synaptosomal Membranes | 80 nih.govresearchgate.netosti.govscience.govresearchgate.net |
| Human Neuroblastoma NB-OK 1 Cell Membranes | 60 nih.gov |
Scyllatoxin and apamin, a bee venom toxin, are known to have similar physiological actions, and they appear to share a common binding site on the SK channel. nih.govresearchgate.net Despite their different chemical structures, studies have demonstrated that apamin competitively inhibits the binding of 125I-[Tyr2]scyllatoxin to its receptor, and conversely, scyllatoxin competitively inhibits the binding of radiolabeled apamin. nih.govresearchgate.netresearchgate.net In rat brain synaptosomal membranes, scyllatoxin completely inhibits the binding of apamin with a Ki of 75 pM. latoxan.com This reciprocal competitive inhibition strongly suggests that their binding sites on the SK channel are either identical or at least partially overlap. researchgate.net
The primary physiological consequence of SK channel blockade by scyllatoxin is the reduction of the after-hyperpolarization (AHP) currents in excitable cells, such as neurons and muscle cells. nih.govresearchgate.net The AHP is a period of hyperpolarization following an action potential, which is mediated by the efflux of potassium ions through channels including the SK channels. wikipedia.org By blocking these channels, scyllatoxin prevents this potassium efflux, thereby reducing the magnitude and duration of the AHP. nih.govresearchgate.net This has been demonstrated in cultured muscle cells and dorsal vagal neurons. sigmaaldrich.comresearchgate.net The blockade of the AHP can lead to an increase in the firing frequency of neurons and can influence synaptic plasticity. wikipedia.org
Competitive Inhibition of Apamin Binding to Receptor Sites
Characterization of Scyllatoxin [Tyr2]- Binding Sites
The specific binding of Scyllatoxin [Tyr2]-, an analog of Leiurotoxin I, has been instrumental in characterizing the properties of its receptor, primarily the small-conductance Ca2+-activated K+ (SK) channels. Through radiolabeling, researchers have been able to explore the molecular structure of the binding protein, the influence of various ions on binding affinity, and the regulation of its expression in different cell models.
Identification of Molecular Components of the Leiurotoxin I Binding Protein (e.g., 27 and 57 kDa polypeptides)
The Leiurotoxin I (scyllatoxin) binding protein has been identified as a complex structure composed of multiple polypeptide subunits. The synthesis of the analog [Tyr2]leiurotoxin I, which can be mono-iodinated to create a high-specific-activity radioligand (¹²⁵I-[Tyr2]leiurotoxin I), has been pivotal for these characterization studies. researchgate.netnih.govosti.gov Affinity labeling experiments and cross-linking studies using this radiolabeled toxin have successfully identified the molecular components of the binding protein in rat brain synaptosomal membranes. researchgate.netnih.govosti.govresearchgate.net
These studies revealed that the Leiurotoxin I binding protein consists of at least two distinct polypeptide chains with molecular masses of 27 kDa and 57 kDa . researchgate.netnih.govosti.govresearchgate.netscience.gov It is important to note that research on the related apamin-sensitive Ca2+-activated K+ channel has also identified various polypeptide components, with a major component around 30 kDa and others at 45, 58, and 86 kDa, suggesting potential subtypes of these receptors. researchgate.net
| Polypeptide Component | Molecular Mass (kDa) | Source Tissue | Reference |
|---|---|---|---|
| Component 1 | 27 | Rat Brain Synaptosomes | researchgate.netnih.gov |
| Component 2 | 57 | Rat Brain Synaptosomes | researchgate.netnih.gov |
Modulation of Binding by Specific Ions (K+, Ca2+, Guanidinium (B1211019), Na+)
The binding of Scyllatoxin [Tyr2]- to its receptor is significantly modulated by the presence of specific monovalent and divalent cations. Studies on membranes from the human neuroblastoma cell line NB-OK 1 using ¹²⁵I-[Tyr2]scyllatoxin have elucidated the distinct effects of these ions on toxin binding. nih.gov
Potassium (K+) : This ion exhibits a peculiar dual effect on toxin binding. At low concentrations, K+ enhances the binding of scyllatoxin to its receptor. nih.gov However, as the concentration of K+ increases, it exerts an inhibitory effect, reducing binding. nih.gov This complex interaction is identical to the effects previously observed for ¹²⁵I-apamin binding, suggesting a shared or similar binding site and regulatory mechanism. nih.govosti.gov
Calcium (Ca²⁺) : Divalent calcium ions consistently demonstrate an inhibitory effect on scyllatoxin binding. nih.gov
Guanidinium and Sodium (Na+) : Both guanidinium and sodium ions act as inhibitors of scyllatoxin binding. nih.gov The inhibition by Na+ on the related apamin receptor has been characterized as competitive. researchgate.net
| Ion | Effect on Scyllatoxin [Tyr2]- Binding | Reference |
|---|---|---|
| Potassium (K+) | Enhances at low concentrations, inhibits at high concentrations | nih.gov |
| Calcium (Ca²⁺) | Inhibitory | nih.gov |
| Guanidinium | Inhibitory | nih.gov |
| Sodium (Na+) | Inhibitory | nih.gov |
Regulation of Scyllatoxin Receptor Expression in Model Cell Lines (e.g., Human Neuroblastoma Cells)
The expression of scyllatoxin receptors can be dynamically regulated in model cell lines. The human neuroblastoma cell line NB-OK 1 has served as a valuable system for studying this regulation. nih.gov In their basal state, these cells express a single class of high-affinity receptors for scyllatoxin with a dissociation constant (Kd) of 60 pM and a maximum binding capacity (Bmax) of 3.8 fmol/mg of membrane protein. nih.gov
Research has shown that the expression of these receptors can be significantly increased. Treatment of NB-OK 1 cells with 2 mM butyrate (B1204436) for 24 hours leads to a 2.5-fold overexpression of scyllatoxin binding sites. nih.gov This upregulation of receptor expression was found to be suppressed by the protein synthesis inhibitor cycloheximide, indicating that the increase in receptor number is dependent on new protein synthesis. nih.gov This demonstrates that cellular differentiation agents can modulate the density of scyllatoxin receptors on the cell surface.
Synthetic Biology and Analog Design of Scyllatoxin Tyr2
Methodologies for Chemical Synthesis of Scyllatoxin and its Analogs
The total chemical synthesis of scyllatoxin and its analogs is a complex process, primarily due to the requirement of correctly forming three specific disulfide bridges (Cys3-Cys21, Cys8-Cys26, Cys12-C28) that stabilize its characteristic α/β structural motif. wikipedia.orgresearchgate.net The primary method employed is solid-phase peptide synthesis (SPPS), which allows for the controlled, stepwise addition of amino acids to build the linear polypeptide chain. researchgate.netholublab.com
Key steps in the synthesis include:
Solid-Phase Synthesis : The peptide is assembled on a solid support resin, often using microwave-accelerated protocols to enhance efficiency. researchgate.net
Cysteine Protection : To ensure the correct pairing of disulfide bonds, the thiol side chains of cysteine residues are protected with different protecting groups. A common strategy involves using acid-labile groups like trityl (Trt) for some pairs and a more stable group like acetamidomethyl (Acm) for others. researchgate.netacs.org
Cleavage and Deprotection : Once the full-length peptide chain is assembled, it is cleaved from the resin using a reagent like aqueous trifluoroacetic acid (TFA). This step also removes the acid-labile protecting groups. researchgate.net
Selective Oxidation : A stepwise oxidation process is used to form the disulfide bonds. For instance, the first set of unprotected cysteine thiols can be oxidized using a mild oxidizing agent. Subsequently, the second set of protecting groups (e.g., Acm) is removed, and the remaining thiols are oxidized, often using iodine, to form the final disulfide bridges. researchgate.net
This synthetic approach not only allows for the production of the native toxin but also provides the flexibility to create a wide array of analogs by incorporating unnatural amino acids or specific modifications. researchgate.netholublab.com
Rational Design and Synthesis of [Tyr2]Scyllatoxin Analogues
The rational design of scyllatoxin analogs has been driven by the need for probes suitable for various biochemical and imaging techniques. A significant challenge with the native scyllatoxin is its lack of a tyrosine residue, which is the preferred site for radioiodination. nih.govresearchgate.net
The synthesis of the [Tyr2]scyllatoxin analog follows the same solid-phase peptide synthesis and oxidative folding methodologies as the native toxin. nih.govresearchgate.net The introduction of the tyrosine residue enables the production of a mono-iodinated derivative, ¹²⁵I-[Tyr2]scyllatoxin, at a very high specific radioactivity (approximately 2000 Ci/mmol). nih.govosti.gov This high specific activity is crucial for detecting the low concentrations of SK channel binding sites present in biological tissues. oncodesign-services.com
Following the synthesis of [Tyr2]scyllatoxin and its iodinated form, extensive functional assessments were conducted to ensure that the modification did not compromise its biological activity. Studies demonstrated that the analog retains the key functional properties of the native toxin.
Binding Affinity : The radioiodinated analog, ¹²⁵I-[Tyr2]scyllatoxin, binds with very high affinity to sites in rat brain synaptosomes, exhibiting a dissociation constant (Kd) of approximately 80 pM. nih.govresearchgate.netosti.gov
Competitive Binding : The analog demonstrates functional equivalence by competitively inhibiting the binding of apamin (B550111), another well-known SK channel blocker, despite the two toxins having different chemical structures. nih.govresearchgate.netresearchgate.net This indicates that both [Tyr2]scyllatoxin and apamin target the same or overlapping binding sites on the SK channel protein. nih.gov
Physiological Action : The synthetic [Tyr2]scyllatoxin analog mimics the physiological effects of the native toxin, such as blocking the after-hyperpolarization in muscle cells, which is mediated by Ca²⁺-activated K⁺ channels. nih.govresearchgate.net
These findings confirm that the [Tyr2] analog is a functionally equivalent and highly specific tool for studying scyllatoxin-sensitive SK channels. nih.govosti.gov
Incorporation of Tyrosine for Radiolabeling and Tracing
Development of Advanced Molecular Probes
The successful synthesis of the [Tyr2]scyllatoxin analog paved the way for its development into a powerful molecular probe for receptor characterization and localization.
¹²⁵I-[Tyr2]Scyllatoxin has become an invaluable tool in pharmacology for the detailed study of SK channels. nih.govosti.gov Radioligand binding assays are a set of techniques used to quantify the interaction between a radiolabeled molecule (the ligand) and its receptor. oncodesign-services.comsci-hub.se
Receptor Characterization : Competition binding assays using ¹²⁵I-[Tyr2]scyllatoxin have been used to determine the binding affinities (Ki) of other unlabeled compounds and to characterize the pharmacological profile of the scyllatoxin binding site. sygnaturediscovery.com Saturation binding experiments allow for the determination of the maximal binding capacity (Bmax), which reflects the density of receptors in a given tissue, and the ligand's binding affinity (Kd). revvity.com
Autoradiography : Quantitative autoradiography using ¹²⁵I-[Tyr2]scyllatoxin has been employed to map the anatomical distribution of SK channel binding sites throughout the central nervous system. researchgate.netresearchgate.net These studies have revealed a distinct distribution pattern in the brain, with high densities of binding sites found in specific regions. researchgate.net This has also confirmed that scyllatoxin binding sites are co-localized with those for apamin. researchgate.netresearchgate.net
| Parameter | Value | Method | Significance |
|---|---|---|---|
| Dissociation Constant (Kd) | ~80 pM | Saturation Binding Assay | Indicates very high binding affinity to rat brain synaptosomes. nih.govresearchgate.net |
| Specific Radioactivity | ~2000 Ci/mmol | Radioiodination | Allows for the detection of low-density receptor populations. nih.govosti.gov |
| Receptor Subunits (Molecular Mass) | 27 kDa and 57 kDa | Cross-linking Studies | Identifies polypeptides that constitute the binding protein complex. nih.govresearchgate.net |
While radiolabeling has been highly effective, there has been a shift towards the development of fluorescent probes to avoid the safety and handling issues associated with radioactivity. nih.gov Bioconjugation—the chemical attachment of a molecule like a fluorophore to a peptide—is the primary strategy for creating these probes. researchgate.net
The labeling of scyllatoxin derivatives can be achieved by targeting specific amino acid side chains:
Amine-Reactive Labeling : The primary amine groups on the side chains of lysine (B10760008) residues can be targeted with amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) esters. thermofisher.comnih.gov
Thiol-Reactive Labeling : A more specific approach involves targeting the thiol group of a cysteine residue. nih.gov Since native scyllatoxin's cysteines are all involved in disulfide bonds, this strategy requires introducing a new, unpaired cysteine residue at a non-critical position in the peptide sequence through synthesis. This unique thiol can then be specifically labeled with a thiol-reactive dye, such as a maleimide (B117702) derivative. researchgate.netthermofisher.com
Bioconjugation : Beyond fluorescence, scyllatoxin derivatives can be conjugated to other molecules, such as biotin, for use in different types of affinity-based assays. semanticscholar.orgarizona.edu
The choice of the fluorophore and the site of attachment is critical to ensure that the probe remains small, bright, and stable, without perturbing the biological activity of the toxin. nih.gov
| Target Residue | Reactive Chemistry | Probe Type | Considerations |
|---|---|---|---|
| Tyrosine (introduced) | Iodination (e.g., Iodogen method) | Radiolabel (¹²⁵I) | High sensitivity; requires handling of radioactive materials. nih.govnih.gov |
| Lysine | Amine-reactive dyes (e.g., NHS esters) | Fluorescent Label | May result in labeling at multiple sites if several lysines are present. thermofisher.comnih.gov |
| Cysteine (introduced) | Thiol-reactive dyes (e.g., maleimides) | Fluorescent Label | Allows for highly specific, site-directed labeling. researchgate.netnih.gov |
Application of 125I-[Tyr2]Scyllatoxin in Radioligand Binding Assays and Autoradiography
Comprehensive Structure-Activity Relationship Studies of Synthetic Variants
Key to the biological potency of scyllatoxin are the positively charged residues located within its α-helical domain. wikipedia.org Chemical modification and site-directed mutagenesis studies have unequivocally identified Arginine at position 6 (Arg6) and Arginine at position 13 (Arg13) as essential for both high-affinity binding to the SK channel protein and the subsequent functional effects of the toxin. wikipedia.orgsmartox-biotech.com The removal or substitution of these residues leads to a dramatic loss of activity, underscoring their role as primary determinants in the toxin-receptor interaction. smartox-biotech.com
Another critical residue is Histidine at position 31 (His31), located at the C-terminus. This residue has been shown to be important for both the binding activity of the toxin and its ability to induce physiological responses, such as contractions in guinea pig taenia coli. smartox-biotech.com Interestingly, while iodination of His31 significantly reduces the toxin's activity, it does not completely abolish it. smartox-biotech.com Furthermore, the C-terminal amidation of His31 has been demonstrated to greatly increase the affinity for the apamin receptor, a related target. smartox-biotech.comnih.gov
Substitution of other residues has also provided valuable insights. For instance, replacing Methionine at position 7 (Met7) with an Arginine residue was found to enhance the affinity for the apamin receptor, suggesting that an increased positive charge in this region can be beneficial for receptor binding. uni-ulm.de Conversely, chemical modifications of lysine residues or of Glutamate at position 27 (Glu27) did not significantly impact toxin binding but did result in a marked decrease in its potency to induce contractions of the taenia coli. smartox-biotech.com
The structural integrity of scyllatoxin is maintained by three disulfide bridges: Cys3-Cys21, Cys8-Cys26, and Cys12-Cys28. wikipedia.org To investigate the individual contribution of these covalent linkages, analogs were synthesized where one disulfide bridge was selectively removed and the corresponding cysteine residues were replaced with α-aminobutyrate (Abu). These studies revealed that the disulfide bridge between Cys3 and Cys21 is not essential for the full biological activity of the toxin. capes.gov.bracs.org The analog lacking this bridge, [Abu3,21]Lei-NH2, retained full activity. capes.gov.bracs.org In stark contrast, the analogs lacking either the Cys8-Cys26 or the Cys12-Cys28 bridge displayed only residual activity, indicating that these two bridges are critical for maintaining the correct conformation required for receptor binding and function. capes.gov.bracs.org
The development of the [Tyr2]scyllatoxin analog has been instrumental in receptor characterization studies. nih.govosti.gov The introduction of a tyrosine residue at position 2 allows for high-specific-activity radiolabeling with iodine-125 (B85253) (125I), facilitating detailed binding assays. nih.govosti.gov These studies have determined the dissociation constant (Kd) of 125I-[Tyr2]leiurotoxin I to be approximately 80 pM, highlighting its very high affinity for its binding sites. nih.govresearchgate.net
Chimeric analogs have also been constructed to probe the function of different domains. A notable example is a chimeric analog, [M22,K24,R27]Lei-NH2, which incorporates part of the C-terminus of iberiotoxin (B31492). This variant was found to retain leiurotoxin I-like activity, demonstrating that the negatively charged residues Asp24 and Glu27 are not directly involved in the toxin's primary bioactivity. smartox-biotech.comnih.gov
The following tables summarize the key findings from structure-activity relationship studies on synthetic variants of scyllatoxin.
Table 1: Effect of Single Amino Acid Modifications on Scyllatoxin Activity
| Analog/Modification | Position | Modification | Effect on Activity | Reference(s) |
| Scyllatoxin | Arg6 | Substitution/Removal | Essential for binding and function | smartox-biotech.com, , wikipedia.org |
| Scyllatoxin | Arg13 | Substitution/Removal | Essential for binding and function | smartox-biotech.com, , wikipedia.org |
| Scyllatoxin | His31 | Iodination | Drastically decreases activity | smartox-biotech.com, |
| Lei-NH2 | His31 | C-terminal amidation | Greatly increases affinity for apamin receptor | smartox-biotech.com, nih.gov |
| [R7]Lei-NH2 | Met7 | Substitution with Arginine | Increased affinity for apamin receptor | uni-ulm.de |
| Scyllatoxin | Lys residues | Chemical modification | No significant change in binding, but decreased potency in contraction assays | smartox-biotech.com, |
| Scyllatoxin | Glu27 | Chemical modification | No significant change in binding, but decreased potency in contraction assays | smartox-biotech.com, |
| [Tyr2]Scyllatoxin | Ala1 | Substitution with Tyrosine | Allows for radiolabeling; retains high affinity (Kd ≈ 80 pM) | nih.gov, osti.gov |
| [L6]Lei-NH2 | Arg6 | Substitution with Leucine | Loss of high biological activity | smartox-biotech.com |
Table 2: Role of Disulfide Bridges in Scyllatoxin Activity
| Analog | Missing Disulfide Bridge | Activity | Reference(s) |
| [Abu3,21]Lei-NH2 | Cys3-Cys21 | Full Lei-NH2-like activity | capes.gov.br, acs.org |
| [Abu8,26]Lei-NH2 | Cys8-Cys26 | Residual activity (<2% of native) | capes.gov.br, acs.org |
| [Abu12,28]Lei-NH2 | Cys12-Cys28 | Residual activity (<2% of native) | capes.gov.br, acs.org |
Table 3: Activity of Chimeric Scyllatoxin Analogs
| Analog | Modification | Effect on Activity | Reference(s) |
| [M22,K24,R27]Lei-NH2 | Chimeric with part of iberiotoxin C-terminus | Retained leiurotoxin I-like activity | smartox-biotech.com, nih.gov |
Advanced Research Applications and Methodological Contributions of Scyllatoxin Tyr2
Scyllatoxin [Tyr2]- as a Definitive Molecular Tool in Neurophysiological Research
The specificity and high affinity of Scyllatoxin [Tyr2]- for certain SK channel subtypes have made it an invaluable tool for dissecting complex neuronal processes.
Research has demonstrated a similarity in the physiological actions of scyllatoxin and apamin (B550111), a well-known SK channel blocker from bee venom. nih.gov Both toxins effectively block the after-hyperpolarization caused by the activity of Ca2+-activated K+ channels in cultured muscle cells. osti.govnih.gov This blocking action allows researchers to pharmacologically isolate the AHP current from other ionic currents, thereby enabling a precise study of its contribution to neuronal firing frequency and adaptation. By observing the changes in neuronal activity before and after the application of the toxin, scientists can elucidate the specific role of SK channels in shaping the output of neuronal circuits. aups.org.auwikipedia.org
The family of SK channels consists of three main subtypes (SK1, SK2, and SK3), which can assemble as homomers or heteromers to form functional channels with distinct properties. aups.org.auecrjournal.com A key application of Scyllatoxin [Tyr2]- lies in its ability to help characterize the subunit composition of native SK channels in various tissues due to its differential affinity for these subtypes.
Binding studies have revealed that Scyllatoxin [Tyr2]- has a significantly higher affinity for SK2 channels compared to SK1 channels. researchgate.net For instance, in HEK 293 cells expressing these channels, scyllatoxin blocked rSK2 (rat SK2) with a picomolar affinity, while its affinity for hSK1 (human SK1) was in the nanomolar range, indicating a selectivity of over 270-fold. researchgate.net This differential affinity allows researchers to infer the presence of SK2-containing channels in tissues where the toxin binds with very high potency. Quantitative autoradiographic analysis using the radiolabeled version of the toxin has shown that its binding sites are colocalized with those of apamin, further confirming their association with SK channels in the brain. researchgate.net By comparing the binding affinities and functional blockade by Scyllatoxin [Tyr2]- and other subtype-selective ligands, researchers can piece together the likely subunit makeup of SK channels in specific neuronal populations. aups.org.aunih.gov
| Channel Subtype | IC₅₀ Value | Source Organism | Expression System |
|---|---|---|---|
| hSK1 | 80 nM | Human | HEK 293 Cells |
| rSK2 | 287 pM | Rat | HEK 293 Cells |
Dissection of Afterhyperpolarization (AHP) Currents in Neuronal Circuits
Utility in Ion Channel Localization, Purification, and Functional Reconstitution Studies
The development of a synthetic analog of scyllatoxin that could be monoiodinated was a significant methodological advance. osti.govnih.gov The resulting radioligand, ¹²⁵I-[Tyr2]-scyllatoxin, has proven to be an exceptional tool for studying SK channels. science.gov It can be synthesized at a very high specific radioactivity (2000 Ci/mmol) and binds with high affinity, exhibiting a dissociation constant (Kd) in the picomolar range (60-80 pM). osti.govnih.govnih.gov
These properties make it ideal for:
Localization Studies: Through quantitative autoradiography, ¹²⁵I-[Tyr2]-scyllatoxin is used to map the precise location and density of SK channels in different regions of the brain and other tissues. researchgate.netfrontiersin.org
Receptor Purification: High-affinity radioligands are essential for monitoring the purification of their target receptors. mdpi.com ¹²⁵I-[Tyr2]-scyllatoxin has been used to track the SK channel protein during purification procedures. Cross-linking experiments with this radioligand have successfully identified two polypeptides with molecular masses of 27 and 57 kDa as components of the scyllatoxin-binding protein complex. osti.govnih.gov
Functional Reconstitution: While not directly used in the reconstitution process itself, toxins like Scyllatoxin [Tyr2]- are vital for confirming the identity and function of channels once they have been purified and inserted into artificial membrane systems for electrophysiological study. plos.orgscielo.br
Contributions to Understanding Ion Channel Function in Biological Systems
By providing a means to selectively block SK channels, Scyllatoxin [Tyr2]- has contributed significantly to the broader understanding of the physiological and pathophysiological roles of these channels.
SK channels are crucial regulators of cellular excitability. aups.org.au By using blockers like scyllatoxin, researchers have demonstrated that these channels are fundamental in controlling the firing rate and pattern of neurons in numerous brain regions, including the hippocampus and cortex. aups.org.auwikipedia.org The activation of SK channels by calcium influx hyperpolarizes the cell membrane, which reduces the frequency of action potential firing. wikipedia.org
Furthermore, SK channels are involved in synaptic plasticity, a cellular mechanism underlying learning and memory. wikipedia.orgnih.gov They can be activated by calcium entering through NMDA receptors at the synapse. nih.gov This activation creates a negative feedback loop that can raise the threshold for inducing long-term potentiation (LTP). wikipedia.orgnih.gov Pharmacological blockade of SK channels with specific toxins has been shown to facilitate LTP, highlighting the channel's role as a modulator of synaptic strength. wikipedia.org
Probing SK channel function with tools like Scyllatoxin [Tyr2]- has provided insights into their potential role in various disease states. science.gov Alterations in SK channel expression or function have been implicated in several neurological and cardiovascular disorders.
Neurological Disorders: SK channels are present in midbrain dopaminergic neurons, where they control firing patterns. aups.org.au Since burst firing in these neurons is linked to dopamine (B1211576) release, which is depleted in Parkinson's disease, SK channel blockers have been suggested as a potential therapeutic avenue to alleviate symptoms. aups.org.au Dysregulation of SK3 channels has also been linked to schizophrenia. aups.org.au
Cardiac Pathophysiology: While not considered major players in healthy ventricles, SK channels appear to be upregulated in failing ventricular myocytes. cinc.org In this context, they may function as a backup repolarization mechanism. cinc.org Studies using SK channel blockers in models of heart failure are helping to unravel their potential pro- or anti-arrhythmic roles, which could inform future therapeutic strategies. cinc.org
Elucidating the Role of SK Channels in Cellular Excitability and Signaling
Future Directions in Scyllatoxin [Tyr2]- Research
The unique properties of Scyllatoxin, particularly its ability to selectively block small-conductance calcium-activated potassium (SK) channels, have positioned it as a valuable molecular probe. The analog, Scyllatoxin [Tyr2]-, which facilitates radiolabeling and detection, has been instrumental in characterizing SK channel binding sites. researchgate.net Future research is poised to build upon this foundation, leveraging the Scyllatoxin structure to develop sophisticated tools for neuroscience and bioengineering. These advancements focus on creating more precise molecular modulators and integrating them with cutting-edge methodologies to dissect the roles of SK channels in health and disease.
Development of Novel Analogs for Enhanced Subtype Specificity and Spatiotemporal Control
A significant frontier in Scyllatoxin research is the rational design of new analogs with improved selectivity for specific SK channel subtypes (SK1, SK2, and SK3). While the parent toxin already exhibits a useful degree of selectivity, the development of highly specific modulators is crucial for precisely dissecting the distinct physiological functions of each subtype.
Detailed Research Findings:
Scyllatoxin has been shown to be a potent blocker of SK channels, but with a clear preference for certain subtypes. medchemexpress.com Studies using cloned SK channels expressed in HEK 293 cells revealed that Scyllatoxin blocks rSK2 (rat SK2) channels with an IC₅₀ value of 287 pM, while its potency for hSK1 (human SK1) channels is approximately 280 times lower (IC₅₀ of 80 nM). nih.gov This inherent selectivity makes Scyllatoxin one of the most useful compounds for discriminating between these two subtypes. nih.gov
Structure-function relationship studies have been critical in guiding the development of new analogs. These studies have identified specific amino acid residues that are essential for the toxin's activity. For instance, Arg6 and Arg13 are crucial for both binding to the SK channel protein and for the toxin's functional effect. medchemexpress.comsmartox-biotech.com The C-terminal His31 is also important for binding activity. medchemexpress.comsmartox-biotech.com This knowledge allows researchers to modify the peptide's structure to enhance its affinity and selectivity for a desired subtype.
Building on this, researchers have created artificial peptides based on the Scyllatoxin framework. One such analog, Lei-Dab⁷, was designed to have improved selectivity for SK2 channels over SK1 and SK3 channels. nih.gov Conversely, understanding the structural basis of insensitivity is also informative. A naturally occurring isoform of the human SK3 channel, hSK3_ex4, was found to be insensitive to Scyllatoxin, providing further clues for designing subtype-specific molecules. smartox-biotech.com The development of analogs of related toxins, such as Tamapin (B1151361), which shares high homology with Scyllatoxin and shows even greater potency for SK2 channels, further enriches the toolkit for SK channel research. uni-muenchen.de
The table below summarizes the differential potency of Scyllatoxin and related peptides on SK channel subtypes, highlighting the basis for developing more selective analogs.
| Toxin/Analog | Target Channel Subtype | Potency (IC₅₀) | Key Finding | Reference(s) |
| Scyllatoxin | hSK1 | 80 nM | Exhibits ~280-fold lower potency for hSK1 compared to rSK2. | nih.gov |
| Scyllatoxin | rSK2 | 287 pM | High potency for the SK2 subtype. | nih.gov |
| Tamapin | SK2 | 24 pM | Higher potency for SK2 channels compared to Scyllatoxin. | uni-muenchen.de |
| Apamin | hSK1 | 0.7-12 nM | Prototypical SK channel blocker with moderate subtype selectivity. | uni-muenchen.deresearchgate.net |
| Apamin | SK2 | 27-140 pM | High potency for the SK2 subtype. | uni-muenchen.deresearchgate.net |
| Lei-Dab⁷ | SK2 | Not specified | An artificial peptide with improved selectivity for SK2 over SK1/SK3. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Future work will likely focus on creating analogs with even greater discriminatory power, potentially targeting heteromeric channels formed by different SK subunits. Achieving spatiotemporal control—the ability to activate or deactivate a toxin analog at a specific time and place—is the next challenge, which may be addressed by incorporating photoswitchable or chemically-caged functional groups into the peptide structure.
Integration with Optogenetic and Chemogenetic Tools for Channel Modulation
The precise control offered by optogenetics and chemogenetics represents a powerful paradigm for studying ion channel function. The future of Scyllatoxin research involves integrating its derivatives with these technologies to enable on-demand modulation of SK channel activity in specific cell populations.
Optogenetic Applications:
Optogenetics uses light-sensitive proteins to control cellular functions. nih.gov A direct application of this approach to SK channels has been successfully demonstrated. Researchers engineered a light-sensitive SK2 channel by introducing a cysteine mutation at a specific site (Q339C). nih.gov This mutant channel was then covalently modified with a synthetic photoswitchable tethered ligand (MAQ). The resulting system allows for reversible control of the channel with light:
500-nm light (green) causes the photoswitch to adopt a trans conformation, which blocks the channel pore and suppresses the SK2-mediated current. nih.gov
380-nm light (UV) switches the ligand to its cis conformation, which is too short to block the pore, thereby unblocking the channel and restoring the current. nih.gov
This elegant chemical-genetic strategy was used to demonstrate that light-regulated blockade of SK2 channels in hippocampal neurons leads to an increase in excitatory postsynaptic potential (EPSP) amplitude, confirming the channel's role in modulating synaptic transmission with high temporal precision. nih.gov
Chemogenetic Strategies:
Chemogenetics involves engineering receptors or channels to be activated by specific, otherwise inert, "designer" small molecules. addgene.org While a Scyllatoxin-based chemogenetic system has not yet been fully realized, the principles have been established for other potassium channels, paving the way for future applications to SK channels. For example, a strategy termed CATKLAMP has been developed for two-pore domain potassium (K2P) channels, where an engineered channel reacts with a specific small molecule to become irreversibly activated. nih.govnih.gov
Future research could explore two main avenues for integrating Scyllatoxin with chemogenetics:
Engineering the SK Channel: The SK channel could be mutated to respond to an inert small molecule, which would either block the channel or modulate its gating. This would allow for non-invasive, systemic administration of a drug to control the activity of only the engineered channels in a specific cell population.
Modifying the Toxin: A Scyllatoxin analog could be engineered to only become active after being "uncaged" by a specific enzyme expressed in target cells or by a systemically administered small molecule.
These approaches would allow researchers to investigate the long-term consequences of SK channel modulation in specific neural circuits, which is highly relevant for studying chronic conditions like epilepsy or Parkinson's disease, where SK channels are implicated. wikipedia.orgnih.gov
| Technique | Principle | Application to SK Channels | Potential Outcome | Reference(s) |
| Optogenetics | Genetically encoded proteins are controlled by specific wavelengths of light. | Engineering an SK2 mutant (Q339C) that binds a photoswitchable ligand (MAQ). | Reversible, light-mediated blockade of SK2 channels for precise temporal control of neuronal excitability. | nih.gov |
| Chemogenetics | Genetically engineered receptors/channels are controlled by specific "designer" small molecules. | (Future) Engineering SK channels to respond to an inert ligand or modifying a Scyllatoxin analog to be conditionally activated. | Non-invasive, long-term modulation of SK channel activity in specific cell types to study chronic processes. | addgene.orgnih.govnih.gov |
This table is interactive. Click on the headers to sort the data.
Exploration of Scyllatoxin-Based Molecular Scaffolds for Bioengineering Applications
The small size, high stability, and well-defined structure of Scyllatoxin make it an ideal molecular scaffold for bioengineering. rsc.orgholublab.com Its robust cysteine-stabilized α/β (CSα/β) fold can tolerate significant changes to its amino acid sequence, provided the structurally critical cysteines are maintained. holublab.com This allows researchers to "graft" functional protein domains onto the Scyllatoxin framework, creating novel miniproteins with tailored functions.
Detailed Research Findings:
The most remarkable demonstration of Scyllatoxin's utility as a scaffold is in the development of HIV-1 entry inhibitors. Researchers aimed to create a small molecule that could mimic the CD4 receptor, which the HIV envelope glycoprotein (B1211001) gp120 binds to initiate infection. They noted a structural similarity between a key gp120-binding region of CD4 (the CDR2-like loop) and the β-hairpin region of Scyllatoxin. nih.gov
In a pioneering study, the side chains of nine critical residues from the CD4 loop were transferred onto the structurally equivalent region of the Scyllatoxin scaffold. nih.gov The resulting 27-amino acid miniprotein, named CD4M3, successfully inhibited the binding of CD4 to gp120. nih.gov Through further rounds of rational design and mutation, a highly modified version (CD4M33) was created that retained only 18 of the original 31 Scyllatoxin residues but showed a 100-fold increase in affinity for gp120 and effectively inhibited infection by several HIV strains. rsc.org This work powerfully illustrates that the Scyllatoxin scaffold can be used to reproduce the core functional interface of a much larger protein, opening avenues for developing inhibitors for other protein-protein interactions. rsc.orgnih.gov
Other research has explored replacing entire structural motifs within Scyllatoxin with non-natural components. For example, the solvent-exposed β-turn has been replaced with a synthetic dibenzofuran-based mimic. researchgate.net The fact that the resulting molecule still folded correctly and retained biological activity underscores the structural resilience and modularity of the Scyllatoxin scaffold. researchgate.net
The future in this area is vast. The Scyllatoxin scaffold could be used to:
Develop inhibitors for other challenging protein-protein interactions implicated in cancer or autoimmune diseases.
Create targeted drug delivery vehicles by grafting on domains that recognize specific cell surface receptors.
Serve as a stable framework for presenting specific epitopes to the immune system in novel vaccine designs.
The ability to engineer new biological functions onto a stable, synthetically accessible peptide backbone makes Scyllatoxin a premier platform for the next generation of protein-based therapeutics and research tools. rsc.orgholublab.com
Q & A
Q. What experimental methodologies are recommended to investigate the structure-function relationship of SCYLLATOXIN [Tyr2]-?
To elucidate structure-function relationships, combine nuclear magnetic resonance (NMR) spectroscopy for 3D structural analysis with electrophysiological assays (e.g., patch-clamp) to assess ion channel modulation. Ensure purity via reversed-phase HPLC (>95%) and validate using mass spectrometry (MS). For functional studies, use cell lines expressing target potassium channels (e.g., Kv1.1, Kv1.2) and compare dose-response curves with wild-type toxins .
Q. How can researchers ensure reproducibility in synthesizing and characterizing SCYLLATOXIN [Tyr2]-?
Follow strict synthetic protocols:
- Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection.
- Purify via gradient elution HPLC with C18 columns.
- Characterize using MALDI-TOF MS and circular dichroism (CD) for secondary structure confirmation.
- Report retention times, solvent systems, and spectral data in supplementary materials to enable replication .
Q. What assays are most effective for evaluating SCYLLATOXIN [Tyr2]-’s bioactivity?
Prioritize in vitro assays:
- Binding affinity : Surface plasmon resonance (SPR) with immobilized Kv channels.
- Functional inhibition : Two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing recombinant channels.
- Selectivity profiling : Screen against a panel of ion channels (e.g., Nav, Cav) to rule off-target effects. Normalize data to positive controls (e.g., dendrotoxin) .
Advanced Research Questions
Q. How can contradictory data on SCYLLATOXIN [Tyr2]-’s binding kinetics across studies be resolved?
Contradictions may arise from variations in experimental conditions (e.g., buffer pH, temperature). Address this by:
Q. What strategies are recommended for integrating in silico modeling with experimental data to study SCYLLATOXIN [Tyr2]-’s mechanism?
Combine molecular dynamics (MD) simulations (e.g., GROMACS) with mutagenesis studies:
Q. How should researchers design comparative studies between SCYLLATOXIN [Tyr2]- and its analogs (e.g., [Phe2]- variants)?
Use a tiered approach:
- Structural comparison : Overlay NMR/CD spectra to identify conformational shifts.
- Functional benchmarking : Test analogs in parallel assays (e.g., TEVC) and calculate IC50 ratios.
- Pharmacokinetic profiling : Compare plasma stability (e.g., half-life in human serum) and tissue penetration (e.g., ex vivo organ bath models) .
Methodological and Data Analysis Questions
Q. What statistical frameworks are optimal for analyzing dose-response data in SCYLLATOXIN [Tyr2]- studies?
Fit data to a Hill equation using nonlinear regression (e.g., GraphPad Prism). Report Hill coefficients (nH), EC50/IC50, and 95% confidence intervals. For low-n datasets, apply Bayesian hierarchical models to reduce overfitting .
Q. How can researchers validate the specificity of SCYLLATOXIN [Tyr2]- antibodies in immunohistochemistry (IHC)?
- Pre-absorb antibodies with excess toxin to confirm signal loss.
- Use knockout cell lines (e.g., CRISPR-Cas9 Kv1.1<sup>-/-</sup>) as negative controls.
- Cross-validate with Western blotting to ensure band alignment with expected molecular weights .
Literature and Knowledge Gap Questions
Q. What systematic review strategies are effective for synthesizing fragmented data on SCYLLATOXIN [Tyr2]-’s role in neuronal signaling?
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis generation for SCYLLATOXIN [Tyr2]- research?
- Novelty : Investigate understudied isoforms (e.g., Kv1.6) or pathological contexts (e.g., epilepsy models).
- Ethical : Prioritize in vitro models over in vivo where possible.
- Relevance : Align with NIH priorities for ion channelopathies .
Data Presentation and Reproducibility
Q. What supplementary data are critical for publication when reporting new SCYLLATOXIN [Tyr2]- derivatives?
Include:
Q. How can researchers address discrepancies between computational predictions and experimental results for SCYLLATOXIN [Tyr2]-?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
